Cas no 2138268-97-8 (1-3-(ethanesulfonyl)propyl-5-methyl-1H-pyrazol-4-amine)

1-3-(ethanesulfonyl)propyl-5-methyl-1H-pyrazol-4-amine 化学的及び物理的性質
名前と識別子
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- 1-3-(ethanesulfonyl)propyl-5-methyl-1H-pyrazol-4-amine
- 2138268-97-8
- EN300-1112629
- 1-[3-(ethanesulfonyl)propyl]-5-methyl-1H-pyrazol-4-amine
-
- インチ: 1S/C9H17N3O2S/c1-3-15(13,14)6-4-5-12-8(2)9(10)7-11-12/h7H,3-6,10H2,1-2H3
- InChIKey: ZAGZWOOHEJKZCG-UHFFFAOYSA-N
- ほほえんだ: S(CC)(CCCN1C(C)=C(C=N1)N)(=O)=O
計算された属性
- せいみつぶんしりょう: 231.10414797g/mol
- どういたいしつりょう: 231.10414797g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 286
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0
1-3-(ethanesulfonyl)propyl-5-methyl-1H-pyrazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1112629-10g |
1-[3-(ethanesulfonyl)propyl]-5-methyl-1H-pyrazol-4-amine |
2138268-97-8 | 95% | 10g |
$4852.0 | 2023-10-27 | |
Enamine | EN300-1112629-2.5g |
1-[3-(ethanesulfonyl)propyl]-5-methyl-1H-pyrazol-4-amine |
2138268-97-8 | 95% | 2.5g |
$2211.0 | 2023-10-27 | |
Enamine | EN300-1112629-0.5g |
1-[3-(ethanesulfonyl)propyl]-5-methyl-1H-pyrazol-4-amine |
2138268-97-8 | 95% | 0.5g |
$1084.0 | 2023-10-27 | |
Enamine | EN300-1112629-5g |
1-[3-(ethanesulfonyl)propyl]-5-methyl-1H-pyrazol-4-amine |
2138268-97-8 | 95% | 5g |
$3273.0 | 2023-10-27 | |
Enamine | EN300-1112629-1.0g |
1-[3-(ethanesulfonyl)propyl]-5-methyl-1H-pyrazol-4-amine |
2138268-97-8 | 1g |
$1500.0 | 2023-06-09 | ||
Enamine | EN300-1112629-5.0g |
1-[3-(ethanesulfonyl)propyl]-5-methyl-1H-pyrazol-4-amine |
2138268-97-8 | 5g |
$4349.0 | 2023-06-09 | ||
Enamine | EN300-1112629-0.25g |
1-[3-(ethanesulfonyl)propyl]-5-methyl-1H-pyrazol-4-amine |
2138268-97-8 | 95% | 0.25g |
$1038.0 | 2023-10-27 | |
Enamine | EN300-1112629-10.0g |
1-[3-(ethanesulfonyl)propyl]-5-methyl-1H-pyrazol-4-amine |
2138268-97-8 | 10g |
$6450.0 | 2023-06-09 | ||
Enamine | EN300-1112629-0.05g |
1-[3-(ethanesulfonyl)propyl]-5-methyl-1H-pyrazol-4-amine |
2138268-97-8 | 95% | 0.05g |
$948.0 | 2023-10-27 | |
Enamine | EN300-1112629-0.1g |
1-[3-(ethanesulfonyl)propyl]-5-methyl-1H-pyrazol-4-amine |
2138268-97-8 | 95% | 0.1g |
$993.0 | 2023-10-27 |
1-3-(ethanesulfonyl)propyl-5-methyl-1H-pyrazol-4-amine 関連文献
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1. Back matter
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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9. Back matter
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
1-3-(ethanesulfonyl)propyl-5-methyl-1H-pyrazol-4-amineに関する追加情報
Professional Introduction to Compound with CAS No. 2138268-97-8 and Product Name: 1-3-(ethanesulfonyl)propyl-5-methyl-1H-pyrazol-4-amine
The compound with the CAS number 2138268-97-8 and the product name 1-3-(ethanesulfonyl)propyl-5-methyl-1H-pyrazol-4-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the pyrazole class of heterocyclic compounds, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. Pyrazole derivatives are known for their role in various pharmacological contexts, including anti-inflammatory, antimicrobial, and anticancer properties.
Recent research has highlighted the importance of 1-(substituted)pyrazole scaffolds in drug discovery. The structural motif of 1-3-(ethanesulfonyl)propyl-5-methyl-1H-pyrazol-4-amine incorporates a sulfonyl group and a propyl chain, which are known to modulate the pharmacokinetic and pharmacodynamic properties of the molecule. The presence of these functional groups enhances the compound's interaction with biological targets, making it a promising candidate for further investigation.
In particular, the ethanesulfonyl moiety in the compound's structure contributes to its binding affinity and specificity. Sulfonyl groups are frequently employed in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets, thereby increasing the efficacy of drug candidates. This feature makes 1-3-(ethanesulfonyl)propyl-5-methyl-1H-pyrazol-4-amine a valuable asset in the development of novel therapeutics.
The 5-methyl substituent in the pyrazole ring further influences the compound's electronic properties and reactivity. Methyl groups are commonly used in drug design to enhance lipophilicity and metabolic stability, which are critical factors for drug bioavailability and duration of action. The combination of these structural elements in 1-(substituted)pyrazole derivatives like 1-3-(ethanesulfonyl)propyl-5-methyl-1H-pyrazol-4-amine suggests a multifaceted approach to optimizing drug-like properties.
Current research in medicinal chemistry emphasizes the exploration of novel heterocyclic compounds for therapeutic applications. Pyrazole derivatives have been extensively studied for their potential in treating various diseases, including cancer, inflammation, and infectious disorders. The compound 1-(substituted)pyrazole, including our focus on 1-3-(ethanesulfonyl)propyl-5-methyl-1H-pyrazol-4-amine, aligns with this trend by providing a structurally diverse yet functionally relevant molecule.
One of the most compelling aspects of this compound is its potential as an intermediate in synthesizing more complex drug molecules. The versatility of its structure allows for further modifications that could enhance its biological activity or improve its pharmacokinetic profile. For instance, additional functionalization could target specific enzymatic pathways or receptors involved in disease mechanisms.
The synthesis of 1-(substituted)pyrazole derivatives like 1-(3-(ethanesulfonyl)propyl)-5-methylpyrazolamidine (CAS No. 2138268-97) involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have enabled chemists to achieve high yields and purity levels, facilitating further structural optimization.
In terms of biological activity, preliminary studies on related compounds suggest that 1-(substituted)pyrazoles can exhibit significant therapeutic effects. For example, certain pyrazole derivatives have shown promise in inhibiting kinases involved in cancer progression or modulating inflammatory responses. The specific arrangement of functional groups in our target molecule may confer similar activities while maintaining a favorable safety profile.
The development of new drugs is often hampered by challenges such as poor solubility, rapid metabolism, or off-target effects. However, 1-(substituted)pyrazoles, including our focus on 1 - 3 - ( ethanesulfonyl ) propyl - 5 - methyl - 1 H - pyrazol - 4 - amine , CAS No . 2138268 - 97 - 8 , offer a promising solution by addressing these issues through rational molecular design.
Future research directions may include exploring the compound's interactions with specific proteins or enzymes using computational modeling techniques. Such studies could provide insights into its mechanism of action and guide further optimization efforts toward enhanced efficacy or selectivity.
The pharmaceutical industry continues to invest heavily in discovering novel bioactive compounds derived from heterocyclic scaffolds like pyrazole. Given its structural features, 1 - ( substituted ) pyrazoles , particularly our focus on [ bold text ] ethanesulfonyl propyl derivative [ / bold text ] , represent an exciting area for innovation that could lead to breakthrough treatments for unmet medical needs.
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